Geranyl β-D-glucopyranoside is a naturally occurring monoterpene glycoside found in various plant species, including tea leaves (Camellia sinensis) [, , , , ], grapes [, ], Pelargonium graveolens [], and Rosa dilecta []. It belongs to the class of glycosides, specifically O-glycosides, where the aglycone (non-sugar) part is geraniol, a monoterpene alcohol, linked to a β-D-glucopyranose sugar moiety via a glycosidic bond [, , , ].
Geranyl β-D-glucopyranoside serves as an important aroma precursor in various plants, contributing to the characteristic flavors and fragrances of these species [, , , , , ]. It is odorless and tasteless in its glycosylated form but can be hydrolyzed to release the fragrant geraniol upon enzymatic or chemical treatments [, , , ]. This property makes geranyl β-D-glucopyranoside a significant contributor to the overall sensory profile of plants, particularly in the context of food and beverages like wine and tea.
Geranyl beta-D-glucoside belongs to the class of glycosides, which are compounds containing a sugar moiety linked to a non-sugar component. Specifically, it is classified as a monoterpene glycoside. Its chemical structure can be represented by the molecular formula and has a CAS number of 22850-13-1 .
Geranyl beta-D-glucoside can be synthesized through several methods, with one of the most common being the Koenigs-Knorr reaction. This reaction typically involves the glycosylation of geraniol with a glucosyl donor in the presence of a catalyst.
Key parameters for synthesis include:
Another method involves whole-cell biotransformation using genetically modified Escherichia coli that expresses UDP-glucose-dependent glucosyltransferase. This approach allows for the efficient conversion of geraniol into geranyl beta-D-glucoside with minimal byproduct formation .
The molecular structure of geranyl beta-D-glucoside consists of:
Geranyl beta-D-glucoside undergoes several important chemical reactions:
The mechanism of action for geranyl beta-D-glucoside primarily involves its role in biochemical pathways related to glycosylation processes:
Geranyl beta-D-glucoside exhibits distinct physical and chemical properties:
Data on melting point, boiling point, and specific gravity may vary based on purity and environmental conditions but are essential for practical applications .
Geranyl beta-D-glucoside finds utility across various fields:
Research continues into optimizing production methods using biocatalysis and exploring its potential health benefits due to its involvement in plant metabolism . Its role in enhancing aroma release makes it an interesting candidate for studies on flavor retention in food science.
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